molecular formula C20H23N3O2S B316312 N-(3,4-dimethylbenzoyl)-N'-(2-morpholin-4-ylphenyl)thiourea

N-(3,4-dimethylbenzoyl)-N'-(2-morpholin-4-ylphenyl)thiourea

Cat. No.: B316312
M. Wt: 369.5 g/mol
InChI Key: GXVVJCDDOLKAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylbenzoyl)-N'-(2-morpholin-4-ylphenyl)thiourea is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a carbamothioyl group and a benzamide moiety. The compound’s structure imparts unique chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylbenzoyl)-N'-(2-morpholin-4-ylphenyl)thiourea typically involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(morpholin-4-yl)aniline in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylbenzoyl)-N'-(2-morpholin-4-ylphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-dimethylbenzoyl)-N'-(2-morpholin-4-ylphenyl)thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethylbenzoyl)-N'-(2-morpholin-4-ylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit selective norepinephrine reuptake, which can affect neurotransmitter levels in the brain. This action is mediated through its binding to transport proteins and receptors involved in the reuptake process .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethyl-N-{[2-(4-morpholinyl)phenyl]carbamothioyl}benzamide
  • 3,4-dimethyl-N-{[2-(morpholin-4-yl)phenyl]carbamothioyl}benzenesulfonamide
  • 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide

Uniqueness

N-(3,4-dimethylbenzoyl)-N'-(2-morpholin-4-ylphenyl)thiourea stands out due to its specific structural features, such as the presence of both a morpholine ring and a carbamothioyl group. These features contribute to its unique chemical reactivity and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

IUPAC Name

3,4-dimethyl-N-[(2-morpholin-4-ylphenyl)carbamothioyl]benzamide

InChI

InChI=1S/C20H23N3O2S/c1-14-7-8-16(13-15(14)2)19(24)22-20(26)21-17-5-3-4-6-18(17)23-9-11-25-12-10-23/h3-8,13H,9-12H2,1-2H3,(H2,21,22,24,26)

InChI Key

GXVVJCDDOLKAGZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCOCC3)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2N3CCOCC3)C

Origin of Product

United States

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